molecular formula C19H19F2N3O2 B2752509 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1396876-60-0

3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide

Cat. No.: B2752509
CAS No.: 1396876-60-0
M. Wt: 359.377
InChI Key: RTXYUBVURPPLHO-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide is a versatile compound used in various scientific research fields. Its unique structure, which includes a benzamide core substituted with difluoro groups and a piperidine ring, makes it valuable for studying drug discovery, molecular biology, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide typically involves multi-step organic reactionsThe final step involves coupling the piperidine derivative with 3,4-difluorobenzoyl chloride under controlled conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoro groups on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a therapeutic agent in drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

    N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide: Lacks the difluoro groups, which may affect its binding affinity and specificity.

    3,4-difluoro-N-(piperidin-4-yl)methylbenzamide: Similar structure but without the isonicotinoyl group, potentially altering its biological activity.

    N-((1-isonicotinoylpiperidin-4-yl)methyl)-3,4-dichlorobenzamide: Chlorine substituents instead of fluorine, which can influence its reactivity and interactions.

Uniqueness: The presence of both difluoro and isonicotinoyl groups in 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide provides a unique combination of properties, enhancing its potential for specific interactions with biological targets and its versatility in chemical synthesis .

Properties

IUPAC Name

3,4-difluoro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O2/c20-16-2-1-15(11-17(16)21)18(25)23-12-13-5-9-24(10-6-13)19(26)14-3-7-22-8-4-14/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXYUBVURPPLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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